Carminic acid

概要

説明

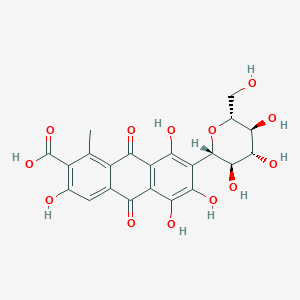

カルミン酸は、コチニール、アルメニアコチニール、ポーランドコチニールなどの特定のカイガラムシに存在する、天然の赤いグルコシドヒドロキシアントラププリン化合物です 。カイガラムシは、捕食者に対する忌避剤としてカルミン酸を生成します。この化合物の化学式はC₂₂H₂₀O₁₃、分子量は492.38 g/molです 。 カルミン酸は、食品、化粧品、繊維の着色剤として広く使用されています 。

準備方法

合成経路と反応条件: カルミン酸は、1991年に有機化学者によって初めて実験室で合成されました 。合成には、アントラキノンコア構造の形成と、グルコース糖ユニットの付加が含まれます。合成経路には通常、目的の化学変換を達成するために、さまざまな試薬と触媒の使用が含まれます。

工業的生産方法: カルミン酸の工業的生産は、主にコチニールカイガラムシからの抽出によって行われます。カイガラムシは、主にサボテンに付着する無翅のメスを目的として、栽培または野生個体群から採取されます 。 カイガラムシは乾燥して粉末状にされ、粉末から溶媒を使ってカルミン酸が抽出されます 。 近年、研究者は、アスペルギルス・ニデュランスなどの微生物の遺伝子工学によってカルミン酸を生成することも検討しています 。

化学反応の分析

反応の種類: カルミン酸は、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: カルミン酸は、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を酸性条件下で用いることで酸化することができます。

還元: カルミン酸の還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: カルミン酸を含む置換反応は、求核試薬を必要とし、酸性条件と塩基性条件の両方で起こり得ます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、カルミン酸の酸化はキノンの生成につながる可能性があり、還元はヒドロキノンの生成につながる可能性があります。

4. 科学研究の応用

カルミン酸は、幅広い科学研究の応用があります。

化学: pH指示薬として、およびさまざまな有機化合物の合成に使用されます。

生物学: カルミン酸は、細胞構造を可視化する組織学的染色に使用されます。

科学的研究の応用

Carminic acid exhibits several biological properties that make it a subject of interest in medical research:

- Antioxidant Properties : Research indicates that this compound can protect against oxidative stress and inflammation, particularly in kidney tissues. In a study involving fructose-induced kidney injury in mice, this compound supplementation significantly reduced markers of inflammation and oxidative damage by enhancing Nrf-2 signaling pathways .

- Cytoprotective Effects : this compound has shown potential as a protective agent against cellular damage caused by metabolic stress. It was found to mitigate renal dysfunction and histological changes associated with fructose consumption .

- Antitumor Activity : The structure of this compound is similar to certain anticancer drugs, suggesting potential antitumor effects. Preliminary studies indicate that it may inhibit tumor growth without the toxicity associated with other similar compounds .

Environmental Implications

This compound is also studied for its environmental impact, particularly as a pollutant from food and textile industries:

- Photodegradation Studies : Research has explored the photocatalytic degradation of this compound under sunlight exposure. The results showed varying degradation rates depending on the beverage composition in which it was present. This highlights the need for effective waste management strategies to address the environmental burden posed by this dye .

| Study Focus | Findings | Implications |

|---|---|---|

| Photocatalysis of this compound | Approximately 50% degradation under various conditions | Need for effective treatment methods for industrial waste containing this compound |

Industrial Applications

This compound's applications extend into various industries:

- Food Industry : It is widely used as a natural colorant in food products due to its vibrant red hue and safety profile.

- Cosmetics and Textiles : this compound is utilized in cosmetic formulations and textile dyeing processes, capitalizing on its stability and colorfastness.

- Pharmaceuticals : Its potential therapeutic effects are being investigated for use in drug formulations aimed at treating oxidative stress-related conditions.

作用機序

カルミン酸がその効果を発揮するメカニズムは、さまざまな分子標的や経路との相互作用を含みます。 たとえば、染料として、カルミン酸は水素結合と配位結合を通じてタンパク質や他の細胞成分に結合します 。 その抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力に起因します 。

6. 類似の化合物との比較

カルミン酸は、フラボケルメシック酸、ケルメシック酸、ラッカ酸などの化合物を含むコチニール染料ファミリーに属します 。これらの化合物は、類似のアントラキノンコア構造を共有していますが、置換基とグリコシド結合が異なります。カルミン酸は、その特定のグルコシド結合と天然染料としての広範な使用により、ユニークです 。

類似の化合物:

- フラボケルメシック酸

- ケルメシック酸

- ラッカ酸

カルミン酸は、その安定性、鮮やかな色、およびさまざまな用途における汎用性により、科学研究と産業の両方で貴重な化合物です 。

類似化合物との比較

- Flavokermesic acid

- Kermesic acid

- Laccaic acids

Carminic acid stands out for its stability, vibrant color, and versatility in various applications, making it a valuable compound in both scientific research and industry .

生物活性

Carminic acid, a natural red dye derived from the cochineal insect (Dactylopius coccus), has garnered attention not only for its coloring properties but also for its biological activities. This article explores the various biological activities of this compound, including its antioxidant, anti-inflammatory, and potential therapeutic effects, as well as its safety profile based on recent research findings.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been demonstrated in various studies. It protects cells from oxidative stress by enhancing the expression of antioxidant enzymes and modulating key signaling pathways.

- Mechanism of Action : this compound activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. In vitro studies have shown that this compound treatment increases Nrf-2 nuclear translocation and reduces reactive oxygen species (ROS) production in fructose-stimulated renal cells .

- Research Findings : In a study involving fructose-induced renal injury, this compound significantly reduced inflammation and oxidative stress markers in both cell cultures and animal models. Histological analyses revealed that this compound mitigated glomerular hypertrophy and collagen accumulation in renal tissues, indicating its potential as a protective agent against metabolic stress-induced kidney damage .

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cellular Studies : In mouse tubular epithelial cells exposed to fructose, this compound treatment resulted in decreased expression of pro-inflammatory cytokines and inhibited the activation of nuclear factor-κB (NF-κB) signaling pathways. This suggests that this compound can effectively suppress inflammatory responses at the cellular level .

- In Vivo Evidence : Animal studies demonstrated that supplementation with this compound led to significant reductions in inflammatory markers and improved renal function in mice subjected to fructose-induced metabolic disorders .

Allergic Reactions and Safety Profile

Despite its beneficial properties, this compound can elicit allergic reactions in sensitive individuals. Research indicates that it may act as a hapten, binding to proteins such as human serum albumin and triggering histamine release from sensitized basophils.

- Allergy Studies : In vitro experiments have confirmed that this compound can induce histamine release comparable to other known allergens when mixed with sensitized basophils. This highlights the importance of monitoring allergic responses in individuals exposed to products containing this compound .

- Genotoxicity Assessments : Extensive genotoxicity studies have shown that this compound is non-mutagenic and non-carcinogenic. Various assays conducted on different cell lines and animal models yielded negative results regarding its potential to cause genetic damage or cancer .

Production and Biosynthesis

Recent advances in biotechnology have enabled the production of this compound through metabolic engineering.

- Biosynthetic Pathways : Researchers have successfully engineered Escherichia coli to produce this compound from glucose. This method involves optimizing polyketide synthase machinery and co-expressing cyclases to enhance production efficiency. The engineered strains demonstrated a promising yield of this compound, paving the way for sustainable production methods .

Summary of Biological Activities

特性

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-JNVSTXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022817 | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS] | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COCHINEAL, CARMINIC ACID, CARMINES | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage., The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions | |

CAS No. |

1260-17-9, 1343-78-8, 1390-65-4 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cochineal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CID8Z8N95N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural function of carminic acid in cochineal insects?

A1: this compound acts as a potent feeding deterrent against predators, particularly ants []. This suggests that it evolved as a chemical defense mechanism in cochineal insects. Interestingly, some predators, like the larvae of the pyralid moth (Laetilia coccidivora), can tolerate and even sequester this compound for their own defense [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H20O13, and its molecular weight is 492.39 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic techniques are employed for this compound characterization, including:* UV-Vis spectrophotometry: This technique helps determine this compound concentration and assess its stability under different conditions [, , , ]. * Infrared (IR) spectroscopy: Provides information about the functional groups present in this compound, contributing to its structural elucidation [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Advanced NMR techniques, including 2D-INADEQUATE, provide detailed structural information about this compound and its derivatives [].* Mass Spectrometry (MS): Used in combination with techniques like Liquid Chromatography (LC) for separating and identifying this compound and related compounds in complex mixtures [].* Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique used to detect trace amounts of this compound in complex biological samples like feathers [].

Q4: How does this compound behave in different pH conditions?

A5: this compound exhibits pH-dependent color changes [, , ]. In acidic conditions, it appears more orange-red, while in alkaline solutions, it shifts towards a purplish hue. This property makes it suitable for applications where pH-dependent color changes are desired.

Q5: What analytical methods are commonly used for the quantitative analysis of this compound?

A7: Several analytical methods are employed for this compound quantification:* High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound in various matrices, often coupled with UV detection [, , , , ]. * Spectrophotometry: A simple and cost-effective method for quantifying this compound based on its absorbance at specific wavelengths [, , , ].* Capillary Electrophoresis (CE): A high-resolution separation technique that can be coupled with UV detection for sensitive this compound analysis [, ].

Q6: What are the advantages and limitations of using HPLC for this compound analysis?

A6:Advantages:* High sensitivity and selectivity: HPLC allows for the separation and quantification of this compound even in complex matrices.* Versatility: Can be coupled with various detectors, including UV, diode array (PDA), and mass spectrometry (MS), for improved identification and quantification.

Q7: What are some alternatives to this compound as a red colorant?

A7: Several natural and synthetic alternatives to this compound exist, each with its own set of properties and applications:

- Laccaic acid: A red dye derived from lac insects, similar in structure to this compound, but with lower tinctorial strength [, ].

Q8: How has the use of this compound evolved throughout history?

A10: this compound has a rich history, dating back centuries. It was used by ancient civilizations, including the Aztecs and Incas, as a textile dye and for artistic purposes []. With the arrival of Europeans in the Americas, cochineal became a valuable trade commodity, prized for its vibrant and colorfast properties []. Today, this compound remains an important natural colorant, widely used in the food, pharmaceutical, and cosmetic industries [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。